Cas no 94-30-4 (Ethyl 4-methoxybenzoate)

Ethyl 4-methoxybenzoate is an ester derivative of 4-methoxybenzoic acid, commonly utilized as an intermediate in organic synthesis and pharmaceutical applications. Its key advantages include high purity and stability, making it suitable for precise chemical reactions. The compound exhibits good solubility in organic solvents, facilitating its use in various formulations. Its methoxy and ester functional groups enable versatile reactivity, particularly in the synthesis of fragrances, flavors, and active pharmaceutical ingredients. Ethyl 4-methoxybenzoate is also valued for its consistent performance in laboratory and industrial settings, ensuring reproducibility in synthetic processes. Proper handling and storage are recommended to maintain its integrity.
Ethyl 4-methoxybenzoate structure
Ethyl 4-methoxybenzoate structure
Product Name:Ethyl 4-methoxybenzoate
CAS No:94-30-4
MF:C10H12O3
MW:180.200483322144
MDL:MFCD00015151
CID:34741
PubChem ID:87562440
Update Time:2025-06-15

Ethyl 4-methoxybenzoate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 4-methoxybenzoate
    • Ethyl p-Anisate
    • p-Anisic Acid Ethyl Ester
    • 4-Methoxybenzoic Acid Ethyl Ester
    • Ethyl anisate
    • BENZOIC ACID, 4-METHOXY-, ETHYL ESTER
    • Ethyl p-methoxybenzoate
    • p-Anisic acid, ethyl ester
    • ETHYL P-METHOXYLBENZOATE
    • Benzoic acid, p-methoxy-, ethyl ester
    • Ethyl p-anisoate
    • FEMA No. 2420
    • 4-methoxy-benzoic acid ethyl ester
    • KJ95H2S7NM
    • FEMA 2420
    • ETHYL PARA-METHOXYBENZOATE
    • FHUODBDRWMIBQP-UHFFFAOYSA-N
    • p-Methoxybenzoic aci
    • p-Anisic acid, ethyl ester (6CI, 7CI, 8CI)
    • NSC 4160
    • Ethyl p-Anisate
    • MDL: MFCD00015151
    • Inchi: 1S/C10H12O3/c1-3-13-10(11)8-4-6-9(12-2)7-5-8/h4-7H,3H2,1-2H3
    • InChI Key: FHUODBDRWMIBQP-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC(OC)=CC=1)OCC
    • BRN: 2209700

Computed Properties

  • Exact Mass: 180.07900
  • Monoisotopic Mass: 180.079
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 160
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 35.5
  • Surface Charge: 0
  • Tautomer Count: nothing

Experimental Properties

  • Color/Form: Not available
  • Density: 1.1
  • Melting Point: 7-8 ºC
  • Boiling Point: 142-143 ºC (12 torr)
  • Flash Point: 113℃(235.4℉)(lit.)
  • Refractive Index: 1.524-1.526
  • PSA: 35.53000
  • LogP: 1.87190
  • FEMA: 2420
  • Solubility: Not available

Ethyl 4-methoxybenzoate Security Information

  • Prompt:warning
  • Hazard Statement: H303
  • Warning Statement: P312
  • WGK Germany:2
  • Safety Instruction: S24/25
  • RTECS:BZ4697000
  • TSCA:Yes
  • Storage Condition:Store in tightly closed containers. Store in a cool, dry, well ventilated area away from incompatible substances.

Ethyl 4-methoxybenzoate Customs Data

  • HS CODE:2918990090
  • Customs Data:

    China Customs Code:

    2918990090

    Overview:

    2918990090. Other additional oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

Ethyl 4-methoxybenzoate Pricemore >>

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Ethyl 4-methoxybenzoate Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Thionyl chloride ;  0 °C; 14 h, 40 °C
Reference
An efficient partial reduction of α,β-unsaturated esters using DIBAL-H in flow
Yoshida, Masahito; Otaka, Hiroyuki; Doi, Takayuki, European Journal of Organic Chemistry, 2014, 2014(27), 6010-6016

Production Method 2

Reaction Conditions
1.1 Catalysts: Iron chloride (FeCl3) ;  1 h, rt
Reference
A solvent-free synthesis of (thio)ester derivatives using FeCl3 as a heterogeneous catalyst
Younes, Sabry H. H.; Hollmann, F., Tetrahedron Letters, 2023, 123,

Production Method 3

Reaction Conditions
1.1 Catalysts: Sulfuric acid Solvents: Ethanol ;  15 h, reflux
Reference
Catalytic reductive deoxygenation of esters to ethers driven by hydrosilane activation through non-covalent interactions with a fluorinated borate salt
Rysak, Vincent; Dixit, Ruchi; Trivelli, Xavier; Merle, Nicolas; Agbossou-Niedercorn, Francine; et al, Catalysis Science & Technology, 2020, 10(14), 4586-4592

Production Method 4

Reaction Conditions
1.1 Reagents: Nitric acid Solvents: Ethanol
Reference
Direct conversion of acylsilanes to esters mediated by iron(III) and nitrate ions
Patrocinio, Amauri F.; Moran, Paulo J. S., Synthetic Communications, 2000, 30(8), 1419-1423

Production Method 5

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: Perchloric acid, iron(3+) salt, hydrate Solvents: Ethanol ,  Water ;  4 h, 0 °C; 1 h, 0 °C; 0 °C → rt; 15 h, rt
Reference
Iron-catalyzed one-pot oxidative esterification of aldehydes
Wu, Xiao-Feng; Darcel, Christophe, European Journal of Organic Chemistry, 2009, (8), 1144-1147

Production Method 6

Reaction Conditions
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Catalysts: Palladium dihydroxide Solvents: Ethanol ;  20 min, 14 psi, 125 °C
Reference
Alkoxycarbonylation reaction performed using near-stoichiometric quantities of CO
Kormos, Chad M.; Leadbeater, Nicholas E., Synlett, 2007, (13), 2006-2010

Ethyl 4-methoxybenzoate Raw materials

Ethyl 4-methoxybenzoate Preparation Products

Ethyl 4-methoxybenzoate Suppliers

Amadis Chemical Company Limited
Gold Member
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(CAS:94-30-4)Ethyl 4-methoxybenzoate
Order Number:A844908
Stock Status:in Stock
Quantity:500g/1kg/2kg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:04
Price ($):168.0/251.0/382.0
Email:sales@amadischem.com

Additional information on Ethyl 4-methoxybenzoate

Ethyl 4-methoxybenzoate (CAS No. 94-30-4): An Overview of Its Properties, Applications, and Recent Research

Ethyl 4-methoxybenzoate, with the chemical formula C10H12O3, is a versatile organic compound that has garnered significant attention in various scientific and industrial applications. This compound, also known by its CAS number 94-30-4, is characterized by its ester functional group and a methoxy substituent on the aromatic ring. Its unique structure endows it with a range of desirable properties, making it a valuable component in fields such as pharmaceuticals, cosmetics, and materials science.

The molecular structure of Ethyl 4-methoxybenzoate consists of an ethyl ester group attached to a benzene ring substituted with a methoxy group at the para position. This configuration imparts specific physical and chemical characteristics to the compound. For instance, it exhibits good solubility in organic solvents and has a pleasant odor, which makes it suitable for use in fragrances and flavorings. Additionally, its stability under various conditions ensures that it can be effectively utilized in formulations that require long-term storage or exposure to different environments.

In the pharmaceutical industry, Ethyl 4-methoxybenzoate has been explored for its potential as an intermediate in the synthesis of more complex molecules. Recent research has highlighted its role in the development of novel drugs and drug delivery systems. For example, studies have shown that derivatives of Ethyl 4-methoxybenzoate can enhance the solubility and bioavailability of poorly soluble drugs, thereby improving their therapeutic efficacy. This property is particularly important in the development of oral formulations where drug absorption is critical.

Beyond pharmaceuticals, Ethyl 4-methoxybenzoate finds applications in the cosmetics industry due to its ability to act as a fragrance fixative and solvent. Its use in cosmetic formulations helps to prolong the scent of perfumes and other fragranced products, enhancing consumer satisfaction. Moreover, its low toxicity and skin compatibility make it a safe choice for personal care products.

In materials science, Ethyl 4-methoxybenzoate has been investigated for its potential as a plasticizer and stabilizer in polymer systems. Research has demonstrated that it can improve the flexibility and durability of polymers without compromising their mechanical properties. This makes it an attractive additive for applications such as coatings, adhesives, and elastomers.

The environmental impact of Ethyl 4-methoxybenzoate is another area of ongoing research. Studies have focused on its biodegradability and potential effects on aquatic ecosystems. Preliminary findings suggest that it degrades relatively quickly under natural conditions, reducing the risk of long-term environmental accumulation. However, further research is needed to fully understand its ecological impact.

In conclusion, Ethyl 4-methoxybenzoate (CAS No. 94-30-4) is a multifaceted compound with a wide range of applications across various industries. Its unique chemical structure provides it with valuable properties that make it an essential component in pharmaceuticals, cosmetics, and materials science. Ongoing research continues to uncover new possibilities for its use, further solidifying its importance in modern scientific and industrial practices.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:94-30-4)Ethyl 4-methoxybenzoate
A844908
Purity:99%/99%/99%
Quantity:500g/1kg/2kg
Price ($):168.0/251.0/382.0
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